4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C12H13NO5 and a molecular weight of 251.23532 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a carboxypropanoyl group and an aminomethyl group. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(aminomethyl)benzoic acid with 3-carboxypropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxypropanoyl group to an alcohol or amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The carboxypropanoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aminomethyl group may also participate in binding interactions, enhancing the compound’s overall affinity for its targets . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds to 4-{[(3-Carboxypropanoyl)amino]methyl}benzoic acid include:
4-(Aminomethyl)benzoic acid: Lacks the carboxypropanoyl group, resulting in different chemical properties and reactivity.
3-[(3-Carboxypropanoyl)amino]-4-methylbenzoic acid: Similar structure but with a methyl group substitution, affecting its steric and electronic properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
4-[(3-carboxypropanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H13NO5/c14-10(5-6-11(15)16)13-7-8-1-3-9(4-2-8)12(17)18/h1-4H,5-7H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
UXPYVXQKXHHPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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